4-Methacryloxybenzoic acid

Beschreibung

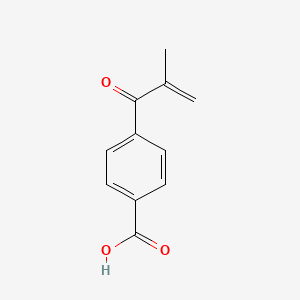

Structure

3D Structure

Eigenschaften

CAS-Nummer |

10324-17-1 |

|---|---|

Molekularformel |

C11H10O3 |

Molekulargewicht |

190.19 g/mol |

IUPAC-Name |

4-(2-methylprop-2-enoyl)benzoic acid |

InChI |

InChI=1S/C11H10O3/c1-7(2)10(12)8-3-5-9(6-4-8)11(13)14/h3-6H,1H2,2H3,(H,13,14) |

InChI-Schlüssel |

CYFKQTJUFVBKMU-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)C1=CC=C(C=C1)C(=O)O |

Kanonische SMILES |

CC(=C)C(=O)C1=CC=C(C=C1)C(=O)O |

Andere CAS-Nummern |

10324-17-1 |

Synonyme |

4-methacryloxybenzoic acid |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Methacryloxybenzoic Acid Monomer

Established Chemical Synthesis Pathways for 4-Methacryloxybenzoic Acid

The most conventional and widely documented methods for synthesizing this compound involve the acylation of 4-hydroxybenzoic acid with a methacrylating agent. The two principal pathways utilize either methacryloyl chloride or methacrylic anhydride (B1165640).

The reaction with methacryloyl chloride is a type of Schotten-Baumann reaction, typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include tertiary amines like triethylamine (B128534) or inorganic bases such as sodium hydroxide. The reaction is generally performed in an anhydrous solvent, for instance, tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), often at reduced temperatures (e.g., 0°C) to control the reactivity of the acid chloride and minimize side reactions.

Alternatively, methacrylic anhydride can be employed as the acylating agent. This pathway avoids the generation of corrosive HCl. The reaction is often catalyzed by a base, such as 4-(dimethylaminopyridine) (DMAP) or triethylamine, and may require heating to proceed at a reasonable rate. While this method can sometimes result in incomplete conversion and the formation of byproducts, it offers a viable alternative to the use of the more moisture-sensitive methacryloyl chloride. mdpi.com

Alternative Synthetic Routes and Process Optimization

Research into the synthesis of 4-MBA has also explored alternative routes and process optimizations aimed at improving yields, simplifying procedures, and utilizing more environmentally benign reagents.

One area of optimization involves the choice of catalyst. While DMAP is effective for reactions with methacrylic anhydride, its toxicity has prompted searches for alternatives. mdpi.com Catalysts like potassium 2-ethylhexanoate (B8288628) have been investigated for the methacrylation of hydroxyl groups. mdpi.com Furthermore, solid acid catalysts, such as sulfated zirconia (ZrO₂/SO₄²⁻), are being explored for esterification reactions, offering advantages like easier separation and potential reusability, which aligns with green chemistry principles. mdpi.comresearchgate.net

Preparation of Functionalized this compound Derivatives

The carboxylic acid group of this compound provides a reactive handle for further chemical modification, allowing for the synthesis of a variety of functionalized derivatives. A key strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride.

The synthesis of 4-methacryloxybenzoyl chloride is a common first step. This is typically achieved by reacting 4-MBA with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comprepchem.com The reaction is often performed in an inert solvent, sometimes with a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride. chemicalbook.com The resulting 4-methacryloxybenzoyl chloride is a highly versatile intermediate. It can readily react with various nucleophiles, such as alcohols and amines, to form the corresponding esters and amides, respectively, while preserving the polymerizable methacrylate (B99206) moiety. This approach opens a pathway to a wide range of monomers with tailored functionalities for specific polymer applications. For instance, reaction with different alcohols can introduce side chains with varying lengths or properties into the final polymer.

Polymerization Studies of 4 Methacryloxybenzoic Acid

Homopolymerization Kinetics and Mechanisms of Poly(4-Methacryloxybenzoic Acid)

The formation of poly(this compound) through the linking of this compound monomers is a key area of study. The kinetics and underlying mechanisms of this process are highly dependent on the polymerization technique employed.

Free-radical polymerization is a fundamental method for synthesizing a wide array of polymers. researchgate.net The process is typically characterized by three main steps: initiation, propagation, and termination. fujifilm.com Initiation begins with the generation of free radicals from an initiator molecule, which then react with a monomer to start the polymer chain. fujifilm.com During propagation, the polymer chain grows as more monomers are sequentially added. fujifilm.com Finally, termination occurs when two growing radical chains combine or when a hydrogen atom is transferred from one chain to another, a process known as disproportionation. fujifilm.com

In the context of methacrylic monomers, the polymerization rate is influenced by the nature of the monomer structure. For instance, the presence of a phenyl ring in certain methacrylamide (B166291) monomers can render the double bond more electron-deficient, thus lowering the activation energy and making it more susceptible to polymerization. scielo.br While specific kinetic data for the radical homopolymerization of this compound is not extensively detailed in the provided results, the general principles of radical polymerization for related methacrylic compounds provide a foundational understanding. scielo.brnih.gov

Controlled/living radical polymerization (CRP) methods have revolutionized polymer synthesis by enabling the production of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. mdpi.comnih.gov These techniques are characterized by a rapid and reversible equilibrium between active, propagating radical species and inactive, dormant species. fujifilm.com This dynamic equilibrium allows polymer chains to grow simultaneously while minimizing termination reactions. fujifilm.com

Several CRP techniques are applicable to a wide range of monomers, including methacrylates: nih.gov

Nitroxide-Mediated Polymerization (NMP): This method utilizes nitroxide stable radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to reversibly cap the growing polymer chain. fujifilm.com NMP has been successfully applied to produce polymers with narrow molecular weight distributions, particularly for monomers like styrene (B11656) and acrylic acid esters. fujifilm.com

Atom Transfer Radical Polymerization (ATRP): ATRP employs a transition metal complex (e.g., involving copper, iron, or ruthenium) as a catalyst to reversibly activate and deactivate the polymer chain through a halogen atom transfer process. mdpi.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a highly versatile CRP method that uses a thiocarbonylthio compound as a chain transfer agent (CTA). specificpolymers.com The RAFT agent mediates the polymerization by establishing an equilibrium between growing chains and dormant ones through a series of addition-fragmentation reactions. specificpolymers.com This technique is compatible with a broad array of functional monomers and allows for the synthesis of complex architectures like block copolymers. specificpolymers.comrsc.org The choice of RAFT agent is crucial and depends on the reactivity of the monomer being polymerized. specificpolymers.com For "more-activated monomers" (MAMs) like acrylates and acrylamides, trithiocarbonates and aromatic dithioesters are often effective. sigmaaldrich.com

The application of these controlled techniques to this compound allows for the precise synthesis of poly(this compound) with tailored properties.

Radical Polymerization Investigations

Copolymerization Behavior of this compound

Copolymerization, the process of polymerizing two or more different types of monomers, is a powerful tool for creating materials with a wide range of properties. The incorporation of this compound into copolymers can impart specific functionalities, such as those related to its carboxylic acid group.

Monomer reactivity ratios are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same monomer versus the other comonomer. These ratios, typically denoted as r₁ and r₂, determine the composition and sequence distribution of the resulting copolymer. While specific reactivity ratios for this compound with various comonomers are not available in the provided search results, the general principles of copolymerization kinetics would apply. The determination of these ratios is essential for predicting and controlling the final copolymer composition.

The structure of the comonomer plays a significant role in the copolymerization process and the final properties of the copolymer. The compatibility and relative reactivity of the comonomer with this compound will dictate the ease of incorporation and the resulting copolymer microstructure. For instance, copolymerizing this compound with a hydrophobic monomer like styrene or a more hydrophilic one like a poly(ethylene glycol) methacrylate (B99206) would lead to amphiphilic copolymers with distinct self-assembly behaviors. The ability to form various copolymer architectures, such as block copolymers, is a key advantage of techniques like RAFT polymerization. rsc.org

Emulsion polymerization is an industrially important technique where a water-insoluble monomer is polymerized in an aqueous medium with the aid of a surfactant. scribd.com This method is advantageous for its good heat transfer, fast polymerization rates, and the production of high molecular weight polymers. cmu.edu The process typically involves dispersing the monomer in water to form an emulsion, followed by the addition of a water-soluble initiator. fujifilm.com Polymerization occurs within the micelles formed by the surfactant, resulting in a stable dispersion of polymer particles known as a latex. fujifilm.comscribd.com

Given that this compound has limited water solubility, its copolymerization via emulsion techniques would likely involve its partitioning into the monomer-swollen micelles. This method can be used to produce copolymers for applications such as paints and adhesives. scribd.com The presence of the carboxylic acid group on the this compound monomer could also influence the stability and properties of the resulting latex particles.

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is a leading method for the controlled polymerization of a diverse array of monomers, including methacrylates. The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species, which is mediated by a transition metal complex, typically copper-based. This dynamic equilibrium minimizes termination reactions, allowing for the synthesis of polymers with predictable molecular weights and low polydispersity indices (Đ).

A typical ATRP of this compound would involve the monomer, an initiator (commonly an alkyl halide such as ethyl α-bromoisobutyrate), a copper(I) halide catalyst (e.g., CuBr), and a ligand (such as N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) to solubilize the copper salt and tune its reactivity. The reaction would likely be carried out in an organic solvent like N,N-dimethylformamide (DMF) or anisole (B1667542) at a controlled temperature. The molar ratios of monomer to initiator would be adjusted to target a specific molecular weight, as the degree of polymerization is theoretically determined by the ratio of the converted monomer to the initiator concentration.

Hypothetical Data for ATRP of this compound:

| Entry | [M]:[I]:[Cu(I)]:[L] | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | Đ |

| 1 | 50:1:1:2 | DMF | 70 | 4 | - | - | - | - |

| 2 | 100:1:1:2 | DMF | 70 | 8 | - | - | - | - |

| 3 | 200:1:1:2 | Anisole | 90 | 12 | - | - | - | - |

This table is hypothetical and intended to illustrate the type of data that would be generated from ATRP experiments. The values for conversion, experimental molecular weight (M_n,exp), and polydispersity (Đ) would need to be determined through experimental analysis.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another highly versatile controlled radical polymerization technique that offers excellent control over the polymerization of a wide variety of monomers, including those with functional groups. The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). The RAFT agent reversibly deactivates propagating polymer chains, allowing for simultaneous growth of all chains and leading to polymers with low polydispersity.

Similar to ATRP, specific, detailed research findings on the RAFT polymerization of this compound are scarce in publicly accessible literature. Nevertheless, the general principles of RAFT polymerization for methacrylates can be applied to predict the conditions for a successful polymerization of this compound.

A typical RAFT polymerization would involve the monomer, a conventional radical initiator (such as azobisisobutyronitrile, AIBN), and a suitable RAFT agent. The choice of the RAFT agent is crucial and depends on the monomer being polymerized. For methacrylates, trithiocarbonates or dithiobenzoates are often effective. The reaction would be conducted in a suitable solvent, such as dioxane or DMF, at a temperature appropriate for the decomposition of the initiator. The ratio of monomer to RAFT agent is the primary determinant of the final polymer's molecular weight.

Hypothetical Data for RAFT Polymerization of this compound:

| Entry | [M]:[CTA]:[I] | RAFT Agent | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n,th ( g/mol ) | M_n,exp ( g/mol ) | Đ |

| 1 | 100:1:0.1 | Trithiocarbonate | Dioxane | 70 | 6 | - | - | - | - |

| 2 | 200:1:0.1 | Trithiocarbonate | Dioxane | 70 | 12 | - | - | - | - |

| 3 | 100:1:0.1 | Dithiobenzoate | DMF | 60 | 8 | - | - | - | - |

This table is hypothetical and serves as an example of the expected data from RAFT polymerization experiments. Experimental determination of conversion, M_n,exp, and Đ is necessary.

Characterization of Poly 4 Methacryloxybenzoic Acid and Its Copolymers

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for confirming the successful polymerization of 4-Methacryloxybenzoic acid and for analyzing the composition of its copolymers.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a polymer. In the analysis of PMBA and its copolymers, specific infrared absorption bands are indicative of its molecular structure.

The FTIR spectrum of PMBA would be expected to show characteristic peaks for the ester and carboxylic acid functionalities. The carbonyl (C=O) stretching vibration of the ester group typically appears around 1732 cm⁻¹. researchgate.net The stretching of the C-C-O and O-C-C bonds in the ester group gives rise to strong absorptions in the 1200 cm⁻¹ and 1100 cm⁻¹ region. spectroscopyonline.com The presence of the carboxylic acid group would be confirmed by a broad O-H stretching band in the region of 3500-2500 cm⁻¹ due to hydrogen bonding and a C=O stretching vibration around 1700 cm⁻¹. spectroscopyonline.com The aromatic nature of the polymer is indicated by C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching peaks around 1600 and 1500 cm⁻¹. researchgate.net

When this compound is copolymerized, the resulting FTIR spectrum will be a composite of the spectra of the individual monomers. For instance, in a copolymer with methyl methacrylate (B99206), the characteristic peaks of both monomer units would be present. researchgate.net The ratio of the intensities of specific peaks can sometimes be used to estimate the copolymer composition. For example, the ratio of the absorbance bands around 1375 cm⁻¹ (methyl group) to 1465 cm⁻¹ (methylene group) can reflect the relative content of different monomers in polyolefin copolymers. spectra-analysis.com

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| O-H stretch (Carboxylic Acid) | 3500-2500 (broad) | spectroscopyonline.com |

| C-H stretch (Aromatic) | >3000 | spectroscopyonline.com |

| C-H stretch (Aliphatic) | 2999, 2953 | researchgate.net |

| C=O stretch (Ester) | ~1732 | researchgate.net |

| C=O stretch (Carboxylic Acid) | ~1700 | spectroscopyonline.com |

| C=C stretch (Aromatic) | 1600, 1500 | researchgate.net |

| C-C-O stretch (Ester) | ~1200 | spectroscopyonline.com |

| O-C-C stretch (Ester) | ~1100 | spectroscopyonline.com |

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of the atoms within the polymer chain, confirming its structure and, in the case of copolymers, the monomer sequence and composition. iupac.org

In the ¹H NMR spectrum of PMBA, one would expect to see signals corresponding to the aromatic protons on the benzene (B151609) ring, typically in the range of 7.0-8.5 ppm. The protons of the methacryloyl group would also be present, with the vinyl protons appearing around 5.5-6.5 ppm and the methyl protons as a singlet around 1.9-2.1 ppm before polymerization. After polymerization, the vinyl proton signals would disappear, and the backbone methylene (B1212753) and methyl proton signals would appear at different chemical shifts. For example, in poly(methyl methacrylate), the backbone methylene protons can appear as complex multiplets, and the methyl protons give rise to distinct peaks depending on the tacticity (isotactic, syndiotactic, atactic). uc.edu

The ¹³C NMR spectrum offers direct information about the carbon skeleton. bhu.ac.in For PMBA, distinct signals would be observed for the carbonyl carbons of the ester and carboxylic acid groups (typically in the 165-180 ppm range), the aromatic carbons (120-150 ppm), and the carbons of the methacrylate backbone. The chemical shifts of the quaternary carbon, methylene carbon, and methyl carbon of the methacrylate unit are sensitive to the stereochemical configuration (tacticity) of the polymer chain. uc.edu In copolymers, the relative intensities of the signals from the different monomer units in both ¹H and ¹³C NMR spectra can be used to determine the copolymer composition. kpi.uachromatographyonline.com

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10-13 | Carbonyl (Ester, Acid) | 165-180 |

| Aromatic (Ar-H) | 7.0-8.5 | Aromatic (C-Ar) | 120-150 |

| Methacrylate (-CH₂-C(CH₃)-) | 0.8-2.5 | Quaternary, Methylene (Backbone) | 40-60 |

| Methacrylate (-CH₃) | 0.8-1.2 | Methyl (-CH₃) | 15-25 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific copolymer composition.

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and can provide information about conjugation and the presence of chromophores. The aromatic ring in this compound is the primary chromophore.

Benzene and its derivatives typically exhibit two absorption bands in the UV region: a strong primary band around 180-200 nm and a weaker secondary band around 250-260 nm, both arising from π-π* transitions within the benzene ring. up.ac.za The presence of substituents on the benzene ring can cause a shift in these absorption bands (bathochromic or red shift, and hypsochromic or blue shift). For PMBA, the benzoic acid moiety would be expected to show absorption in the UV region. For example, benzoic acid itself shows an absorption maximum around 230 nm. The substitution pattern on the benzene ring influences the position of the absorption bands. up.ac.za

In copolymers, the UV-Vis spectrum can reveal interactions between the monomer units. If the comonomer also contains a chromophore, the resulting spectrum will be a superposition of the absorptions of both. In some cases, intramolecular charge transfer (ICT) between donor and acceptor units in a copolymer can lead to new absorption bands at longer wavelengths. researchgate.net The absorbance can also be affected by the polymer's environment, with shifts observed when moving from a solution to a thin film, often indicating intermolecular π-π interactions. researchgate.net

| Transition Type | Expected Wavelength Range (nm) |

| π-π* (Primary band of benzene ring) | ~200-250 |

| π-π* (Secondary band of benzene ring) | ~250-300 |

| n-π* (Carbonyl group) | ~300-350 |

Note: The exact position of the absorption maxima can be influenced by the solvent, pH, and copolymer composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Morphological and Microstructural Analysis

The morphology and microstructure of PMBA and its copolymers, which significantly influence their physical and mechanical properties, are investigated using high-resolution microscopy techniques.

SEM is a valuable technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. SEM images can reveal information about the texture, porosity, and phase separation in polymer blends and copolymers.

For homopolymers like PMBA, SEM can show the general surface features, such as smoothness or roughness, and the presence of any pores or cracks. researchgate.net In the case of copolymers or polymer blends, SEM can be used to study the phase morphology. For example, in an immiscible blend, a "sea-island" morphology might be observed, where droplets of one polymer are dispersed in a continuous matrix of the other. researchgate.net The size and distribution of these domains can be characterized. The morphology of fractured surfaces after mechanical testing can also be examined by SEM to understand the failure mechanisms, such as brittle or ductile fracture. mdpi.com For instance, a smooth fracture surface often indicates brittle failure, while a rougher surface can suggest a more ductile behavior. mdpi.com

AFM provides three-dimensional topographical images of a material's surface with very high resolution, often down to the nanometer scale. This technique is particularly useful for quantifying surface roughness and observing fine structural details that may not be visible with SEM. nih.gov

AFM can be operated in various modes to obtain different types of information. In topography mode, it generates a 3D map of the surface, allowing for the measurement of parameters like average roughness (Ra). researchgate.net This is crucial for applications where surface smoothness is important. AFM can also be used in phase imaging mode, which can distinguish between different components in a copolymer or blend based on their mechanical or adhesive properties. This can reveal the phase separation and domain structure at a higher resolution than SEM. researchgate.net Furthermore, AFM can be used to probe the local mechanical properties of the surface, such as stiffness and adhesion, providing a more comprehensive understanding of the material's surface characteristics. rsc.org

| Technique | Information Obtained | Typical Resolution |

| Scanning Electron Microscopy (SEM) | Surface topography, morphology, porosity, phase separation in blends. | ~1-10 nm |

| Atomic Force Microscopy (AFM) | 3D surface topography, surface roughness (Ra), phase imaging of components, local mechanical properties. | <1 nm (laterally), ~0.1 nm (vertically) |

Scanning Electron Microscopy (SEM) Studies

Thermal Properties and Stability of Poly(this compound) Materials

The thermal behavior of poly(this compound) (PMBA) and its related materials is crucial for determining their processing conditions and application limits. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability and transitions of these polymers.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. formulationbio.com This analysis provides valuable information about the thermal stability and decomposition profile of polymeric materials. tainstruments.commdpi.com For polymers, TGA can determine the onset of decomposition, identify different stages of mass loss, and help in understanding the kinetics of degradation. mdpi.commdpi.com

In a typical TGA experiment, a small amount of the polymer sample is heated at a constant rate in an inert atmosphere, such as nitrogen, to prevent oxidative degradation. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve, known as the DTG curve, shows the rate of weight loss and helps in identifying the temperatures at which maximum decomposition occurs. mdpi.com

A hypothetical TGA and DTG curve for a generic methacrylic acid-based polymer might show initial minor weight loss due to moisture, followed by the main decomposition stage at higher temperatures. The specific decomposition temperatures and the number of stages would be characteristic of the polymer's chemical structure.

Hypothetical TGA Data for a Methacrylic Acid-Based Polymer

| Temperature Range (°C) | Weight Loss (%) | Decomposition Stage |

|---|---|---|

| 50-150 | ~2-5 | Loss of adsorbed water |

| 250-450 | ~80-90 | Main chain scission and decomposition |

This table is illustrative and not based on specific experimental data for Poly(this compound).

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. netzsch.comilsentierointernationalcampus.com DSC is used to detect thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). ilsentierointernationalcampus.comtheseus.fi

The glass transition temperature is a key characteristic of amorphous polymers, representing the temperature at which the polymer transitions from a hard, glassy state to a more flexible, rubbery state. theseus.fi For copolymers, the Tg can be influenced by the composition and the miscibility of the components. researchgate.netnih.gov

In the context of methacrylic acid-containing polymers, DSC can be used to understand how the incorporation of different comonomers affects the thermal properties. For example, the miscibility of a drug with a methacrylic acid copolymer can be investigated by observing changes in the melting point and enthalpy of the drug. nih.gov

A hypothetical DSC thermogram for a semi-crystalline polymer would show a step change for the glass transition, an exothermic peak for crystallization upon cooling, and an endothermic peak for melting upon heating. theseus.fi The degree of crystallinity can be estimated from the enthalpy of melting. theseus.fi

Hypothetical DSC Data for a Methacrylic Acid-Based Polymer

| Thermal Transition | Temperature (°C) | Enthalpy (J/g) |

|---|---|---|

| Glass Transition (Tg) | 120-140 | N/A |

| Melting (Tm) | 220-240 | 30-50 |

This table is illustrative and not based on specific experimental data for Poly(this compound).

Thermogravimetric Analysis (TGA)

Molecular Weight and Polydispersity Determinations

The molecular weight and its distribution (polydispersity) are fundamental properties of polymers that significantly influence their physical and mechanical properties. jordilabs.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine the molecular weight distribution of polymers. jordilabs.comlcms.czwarwick.ac.uk The separation mechanism is based on the hydrodynamic volume of the polymer chains in solution. jordilabs.comwarwick.ac.uk Larger molecules elute first from the chromatography column because they are excluded from the pores of the column packing material, while smaller molecules penetrate the pores to varying extents and have a longer elution time. jordilabs.comwarwick.ac.uk

GPC systems are calibrated using polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate). lcms.czsigmaaldrich.com The output from a GPC experiment is a chromatogram showing the detector response as a function of elution volume or time. warwick.ac.uk From this, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. A PDI value close to 1.0 indicates a narrow molecular weight distribution. sigmaaldrich.com

Hypothetical GPC Results for Poly(this compound)

| Parameter | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | 50,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 75,000 g/mol |

This table is illustrative and not based on specific experimental data for Poly(this compound).

Light scattering techniques are powerful methods for characterizing polymers in solution. Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are commonly employed.

Dynamic Light Scattering (DLS) measures the fluctuations in the intensity of scattered light due to the Brownian motion of particles or polymer coils in solution. nih.gov These fluctuations are analyzed to determine the diffusion coefficient, which can then be used to calculate the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. DLS is particularly useful for studying the size of micelles and other self-assembled structures in solution. mit.edu

Static Light Scattering (SLS) , on the other hand, measures the time-averaged intensity of scattered light as a function of angle and concentration. This information can be used to determine the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2), which provides information about polymer-solvent interactions. chem-soc.si

For instance, light scattering studies on poly(methacrylic acid) in aqueous solutions have been used to investigate its association behavior. chem-soc.si The weight-average molar mass of a single poly(methacrylic acid) chain was estimated to be 131 kg/mol , and the radius of gyration was found to be 20.4 nm in 0.1 M HCl at 25 °C. chem-soc.si

Electrophoretic Light Scattering (ELS) is a technique used to measure the electrophoretic mobility of charged particles in a solution, from which the zeta potential can be calculated. This is particularly relevant for polyelectrolytes like poly(methacrylic acid).

Gel Permeation Chromatography (GPC)

Solution Properties and Self-Assembly of Poly(this compound) Architectures

The solution properties of polymers, especially amphiphilic block copolymers, are of great interest due to their ability to self-assemble into various nanostructures such as micelles and vesicles. mdpi.commdpi.com This self-assembly is driven by the interactions between the polymer blocks and the solvent. mdpi.com

For polymers containing both hydrophobic and hydrophilic segments, such as certain copolymers of methacrylic acid, self-assembly can be induced by changing the solvent composition or other external stimuli like pH or temperature. mdpi.comresearchgate.net For example, a block copolymer with a pH-sensitive block like poly(methacrylic acid) can form micelles in response to a change in the solution's pH. mit.edunih.gov

The self-assembly process can be studied using techniques like DLS to monitor the size and formation of aggregates, and transmission electron microscopy (TEM) to visualize the morphology of the resulting nanostructures. researchgate.netnih.gov The critical micelle concentration (CMC), the concentration at which micelles start to form, can be determined by methods such as surface tensiometry. nih.gov

The self-assembly of dendritic-linear block copolymers containing poly(mandelic acid) has been shown to result in various phases, from cylindrical to inverse cubic, depending on the molecular weight of the poly(mandelic acid) block. rsc.org Similarly, amphiphilic copolymers of maleic anhydride (B1165640) and stearyl methacrylate can self-assemble into aggregates when water is added to a solution of the copolymer in an organic solvent. researchgate.net

Advanced Materials Applications and Design Incorporating 4 Methacryloxybenzoic Acid Polymers

Polymeric Scaffolds and Matrices for Material Science Research

In the field of material science and tissue engineering, scaffolds serve as temporary structural supports to guide the growth and organization of cells or the formation of new materials. The ideal scaffold should possess biocompatibility, biodegradability, appropriate mechanical properties, and a porous, interconnected structure. ui.ac.idfrontiersin.org While materials like poly(lactic-co-glycolic acid) (PLGA), polylactic acid (PLA), and polycaprolactone (B3415563) (PCL) are commonly used, polymers of 4-methacryloxybenzoic acid offer distinct advantages. ui.ac.idfrontiersin.orgmdpi.com

The incorporation of this compound into polymer scaffolds introduces carboxylic acid groups, which can enhance the material's hydrophilicity and provide sites for further functionalization. This is crucial, as surface chemistry significantly influences cell-material interactions, including cell attachment, proliferation, and differentiation. infinite-science.de For instance, studies on other polymer systems have shown that the presence of carboxylic acid groups on a scaffold surface can improve cell adhesion and proliferation rates.

The rigid benzoic acid component of the monomer can contribute to the mechanical stiffness of the resulting polymer, a critical factor for scaffolds in applications like bone tissue engineering where load-bearing capabilities are required. chemrxiv.org Furthermore, by copolymerizing this compound with other monomers, such as those used in PLGA or PCL, it is possible to create composite scaffolds with finely tuned degradation rates and mechanical characteristics, balancing strength with the need for the scaffold to be replaced by new tissue over time. ui.ac.idfrontiersin.org The fabrication of these scaffolds can be achieved through various techniques, including electrospinning, 3D printing, and solvent casting/particulate leaching, to create the desired porous architecture. frontiersin.orgresearchgate.netnih.gov

Surface Functionalization and Interface Engineering

The ability to precisely control the surface chemistry of a material is paramount for its performance in many advanced applications. Polymers of this compound are particularly well-suited for surface functionalization and interface engineering due to the accessibility of the carboxylic acid group.

Covalent Grafting and Immobilization Strategies

Covalent grafting is a powerful technique to create stable, long-lasting surface modifications. relyon-plasma.com This involves forming a covalent bond between a polymer and a substrate. For polymers of this compound, two primary strategies can be employed: "grafting to" and "grafting from".

In the "grafting to" approach, pre-synthesized poly(this compound) chains are attached to a surface that has been pre-functionalized with reactive groups (e.g., amino groups). The carboxylic acid groups on the polymer can be activated, for example, using carbodiimide (B86325) chemistry, to react with the surface amines and form stable amide bonds. csic.es This method allows for good characterization of the polymer before attachment.

In the "grafting from" approach, the polymerization is initiated from the surface itself. The substrate is first modified with initiator molecules, and then the this compound monomer is polymerized directly from these surface-bound sites. This technique can lead to a higher density of grafted polymer chains.

A notable method for creating highly reactive polymers for grafting involves synthesizing active esters of this compound, such as its benzotriazolide derivative. These activated monomers can be polymerized, resulting in a polymer chain where the active ester groups can readily react with amine or hydroxyl groups on a target surface, facilitating efficient immobilization. researchgate.net This strategy is valuable for covalently attaching bioactive molecules or creating functional coatings.

| Grafting Strategy | Description | Key Feature |

| Grafting To | Pre-formed polymer chains are reacted with a functionalized surface. | Polymer can be fully characterized before grafting. |

| Grafting From | Polymerization is initiated from molecules anchored to the surface. | Can achieve high grafting density. |

| Active Ester Polymerization | Monomers with activated carboxyl groups (e.g., benzotriazolides) are polymerized for subsequent reaction. | Creates a highly reactive polymer for efficient surface coupling. researchgate.net |

Development of Carboxylic-Rich Polymeric Surfaces

Surfaces rich in carboxylic acid groups are highly desirable for numerous applications due to their ability to modulate surface energy, chelate metal ions, and serve as anchor points for the immobilization of biomolecules. Homopolymers of this compound inherently produce such surfaces. The density of carboxylic acid groups can be precisely controlled by copolymerizing this compound with neutral monomers.

The synthesis of these polymers can be achieved through standard free-radical polymerization techniques. researchgate.net The resulting carboxylic-rich surfaces exhibit increased hydrophilicity compared to their non-carboxylated counterparts. These surfaces can be further modified; for example, the carboxylic acid groups can be reacted with molecules containing amine groups (e.g., proteins, peptides, or specific drugs) via carbodiimide-mediated coupling reactions to create bio-functionalized interfaces. csic.esmdpi.com Research into carboxylate-rich alicyclic molecules (CRAMs) highlights the stability and unique properties conferred by a high density of carboxylic acid groups within a molecular structure. chemrxiv.orgdiva-portal.org

Creation of Tunable Polymeric Topographies

Beyond uniform surface chemistry, the spatial arrangement of polymers on a surface—its topography—can direct cellular behavior and other material interactions. Techniques like microcontact printing (µ-CP) can be used to create patterned surfaces with polymers of this compound. utexas.edu

In a potential application of this technique, a patterned stamp would be "inked" with a solution of this compound monomer or its polymer and then brought into contact with a substrate. Subsequent polymerization or covalent attachment would transfer the pattern to the surface, creating regions with a high density of carboxylic acid groups alongside unmodified or differently functionalized regions. utexas.edu This allows for the creation of chemical patterns with feature sizes down to the micrometer scale. Such tunable topographies are valuable in creating cell-adhesive and non-adhesive zones for cell patterning studies or in the fabrication of biosensor arrays where different biomolecules are immobilized in specific locations.

Role in Stimuli-Responsive Polymeric Systems

Stimuli-responsive, or "smart," polymers undergo significant, reversible changes in their properties in response to external environmental triggers. Polymers containing this compound are excellent candidates for creating materials that respond to changes in pH.

pH-Responsive Material Architectures

The pH-responsiveness of poly(this compound) is derived from the carboxylic acid groups along its backbone. At a pH below the polymer's acid dissociation constant (pKa), the carboxylic acid groups (-COOH) are largely protonated and neutral. mdpi.commdpi.com This allows for stronger intermolecular hydrogen bonding between polymer chains, often leading to a more compact, collapsed, or hydrophobic state.

When the environmental pH rises above the pKa, the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). mdpi.commdpi.com The resulting negative charges along the polymer chains lead to electrostatic repulsion, causing the polymer network to uncoil and expand. mdpi.com In a cross-linked hydrogel, this phenomenon manifests as a significant increase in swelling. mdpi.comnih.gov This transition from a collapsed to a swollen state is reversible and can be tuned by altering the polymer's composition.

This behavior is critical for applications such as drug delivery systems. A hydrogel made from poly(this compound) could be designed to remain collapsed in the acidic environment of the stomach (pH ~1.2-3.0), protecting an encapsulated drug, and then swell to release its payload in the more neutral pH of the intestine (pH ~6.8-7.4). mdpi.comnih.gov Studies on similar poly(methacrylic acid) systems have shown a 1.5 to 2.5-fold increase in the equilibrium swelling ratio when the pH rises above 5. mdpi.com

| pH Condition | Carboxyl Group State | Polymer Conformation | Hydrogel State |

| pH < pKa | Protonated (-COOH) | Compact / Coiled | Collapsed / Low Swelling mdpi.comnih.gov |

| pH > pKa | Deprotonated (-COO⁻) | Extended / Uncoiled | Swollen / High Swelling mdpi.comnih.gov |

Temperature-Responsive Polymer Systems

Polymers that exhibit a sharp change in solubility in response to temperature are known as temperature-responsive or thermoresponsive polymers. This behavior is characterized by a critical temperature point: either a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). Below the LCST, a polymer is soluble, but it phase-separates and becomes insoluble as the temperature is raised above the LCST. wikipedia.orgnih.govmdpi.com Conversely, polymers with a UCST are insoluble at lower temperatures and become soluble above this critical point. wikipedia.orgnih.govbeilstein-journals.org This transition is a macroscopic manifestation of a conformational change at the molecular level, often referred to as a coil-to-globule transition. wikipedia.orgnih.gov

The precise phase transition temperature of such copolymers can be finely tuned by varying the molar ratio of the comonomers. mdpi.com The carboxylic acid group of 4-MBA also introduces pH-sensitivity, allowing for the creation of dual-responsive systems where the phase transition temperature is dependent on both the temperature and the pH of the aqueous environment. This dual-responsiveness expands the utility of these materials for sophisticated applications. While specific LCST/UCST data for copolymers of 4-MBA are not extensively documented in dedicated studies, the principles of polymer chemistry allow for a predictable influence on the final properties of the thermoresponsive system.

| Parameter | Base Polymer Example | Expected Effect of 4-MBA Copolymerization | Underlying Principle |

|---|---|---|---|

| LCST Modification | Poly(N-isopropylacrylamide) (PNIPAM) | Decrease in LCST | The hydrophobic benzoic acid moiety reduces the overall hydrophilicity of the copolymer, favoring phase separation at lower temperatures. |

| UCST Modification | Poly(acrylamide-co-acrylonitrile) | Increase in UCST | The rigid, non-polar nature of 4-MBA enhances polymer-polymer interactions, requiring higher temperatures to achieve dissolution. |

| pH-Sensitivity | Any thermoresponsive polymer | Introduces pH-dependence on the transition temperature | The carboxylic acid group of 4-MBA can be protonated or deprotonated, altering the polymer's charge and hydrophilicity, thus shifting the LCST/UCST. |

Integration in Advanced Composites and Hybrid Materials

The integration of this compound into advanced composites and hybrid materials leverages its dual functionality: the polymerizable methacrylate (B99206) group and the reactive carboxylic acid group. In this context, it can act as a comonomer within the matrix or as a coupling agent to enhance the interface between the polymer matrix and inorganic fillers. Coupling agents are crucial for improving the mechanical and physical properties of composite materials by forming a stable bridge between the organic matrix and the inorganic reinforcement. sisib.comresearchgate.net

While research on 4-MBA as a coupling agent is not widespread, a closely related compound, 4-methacryloxyethyl trimellitic anhydride (B1165640) (4-META), provides significant insight into its potential. Studies on composites made from ceramic powders in a poly(methyl methacrylate) matrix demonstrated that the inclusion of 4-META significantly enhanced mechanical properties. nih.gov The anhydride group in 4-META improves adhesion to the filler surface, while the methacrylate group copolymerizes with the matrix, resulting in a more coherent and robust material. nih.gov The carboxylic acid group of 4-MBA is expected to function similarly, forming strong hydrogen bonds or even covalent linkages with hydroxyl groups present on the surface of common fillers like silica (B1680970) or glass fibers, thereby improving stress transfer from the matrix to the reinforcement. mdpi.com

The inclusion of monomers like 4-MBA can lead to measurable improvements in hardness, Young's modulus, and transverse strength. For instance, the incorporation of just 5 wt% of 4-META in a composite with silanated lithium aluminum silicate (B1173343) filler resulted in a 30% increase in transverse strength. nih.gov This enhancement is attributed to a more coherent polymeric matrix that is more resistant to solvent disintegration, indicating improved crosslinking and interfacial adhesion. nih.gov

| Property | Control Composite (No 4-META) | Composite with 5 wt% 4-META | Percentage Increase | Reference |

|---|---|---|---|---|

| Transverse Strength | Baseline | ~30% higher | ~30% | nih.gov |

| Young's Modulus | Baseline | Increased | Not quantified | nih.gov |

| Knoop Hardness | Baseline | Increased | Not quantified | nih.gov |

| Matrix Coherence | Standard | More coherent; resistant to chloroform | Qualitative Improvement | nih.gov |

Applications in Liquid Crystalline Polymer (LCP) Systems

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties intermediate between those of crystalline solids and isotropic liquids. dtic.mil Their unique characteristics arise from the presence of rigid, anisotropic structural units called mesogens. medcraveebooks.comwikipedia.org this compound is an ideal candidate for creating LCPs, as its structure contains a rigid benzoic acid core, which can act as a mesogen, attached to a flexible polymerizable methacrylate group. This structure allows for the formation of side-chain liquid crystalline polymers (SCLCPs), where the mesogenic units are pendant to the main polymer backbone. medcraveebooks.comnih.gov

A critical factor in forming an LCP is the ability of the mesogens to self-assemble into ordered phases, such as nematic or smectic phases. medcraveebooks.comnih.gov Research has demonstrated that the polymerization environment plays a crucial role in achieving this order. The polymerization of this compound within a nematic liquid crystalline solvent (p-heptyloxybenzoic acid) successfully produced a birefringent polymer, which is a key indicator of liquid crystallinity. dtic.mil In contrast, when the same monomer was polymerized in bulk or in a conventional, non-liquid crystalline solvent, the resulting polymer was isotropic and did not exhibit liquid crystalline properties. dtic.mil This finding underscores that the template effect of the ordered solvent directs the orientation of the monomers during polymerization, locking in the liquid crystalline structure within the final polymer.

The resulting poly(this compound) can be classified as a thermotropic LCP, where the transition between different phases (e.g., crystalline to nematic, nematic to isotropic) is controlled by temperature. dtic.mil The specific transition temperatures are influenced by factors such as the polymer's molecular weight and the length and flexibility of any spacer groups used to connect the mesogen to the polymer backbone. nih.govfrontiersin.org

| Polymerization Condition | Resulting Polymer Property | Interpretation | Reference |

|---|---|---|---|

| In nematic solvent (p-heptyloxybenzoic acid) | Birefringent polymer | Anisotropic, liquid crystalline polymer formed. | dtic.mil |

| Bulk polymerization | Non-liquid crystalline polymer | Isotropic, amorphous polymer formed. | dtic.mil |

| In isotropic solvent (o-ethoxybenzoic acid) | Non-liquid crystalline polymer | Isotropic, amorphous polymer formed. | dtic.mil |

Enzyme Immobilization and Biocatalytic Supports (Material Science Focus)

The immobilization of enzymes onto solid supports is a critical technology for their application in industrial biocatalysis, enhancing their stability, reusability, and separation from the reaction products. semanticscholar.orgfrontiersin.org Polymeric materials are frequently used as supports, and poly(this compound) has been identified as a particularly effective carrier for this purpose. cdnsciencepub.compageplace.de The material science focus is on the polymer's ability to act as a stable, functional scaffold for the covalent attachment of enzymes.

The utility of poly(4-MBA) as a support stems from the presence of pendant carboxylic acid groups along its backbone. These groups provide reactive sites for the covalent binding of enzymes. pageplace.de However, the carboxylic acid groups must first be "activated" to become susceptible to nucleophilic attack by the amino groups (e.g., from lysine (B10760008) residues) on the enzyme's surface. researchgate.net One documented method involves activating the polymer with N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). cdnsciencepub.com This reaction forms a highly reactive mixed carbonic anhydride intermediate on the polymer. The subsequent introduction of the enzyme leads to a nucleophilic attack by the protein's amino groups on this activated site, forming a stable amide bond and thus immobilizing the enzyme. cdnsciencepub.com

This covalent, multi-point attachment strategy can significantly enhance the operational stability of the enzyme compared to its free counterpart by restricting its conformational changes, which can lead to denaturation. nih.govua.es The porous structure and surface chemistry of the poly(4-MBA) support can be tailored (e.g., by copolymerization with cross-linkers like divinylbenzene) to optimize enzyme loading and minimize mass transfer limitations for the substrate and product. pageplace.demdpi.com

| Parameter | Description/Finding | Reference |

|---|---|---|

| Enzyme Studied | Horseradish Peroxidase | cdnsciencepub.com |

| Support Material | Poly(this compound) | cdnsciencepub.com |

| Activation Method | Activation of polymer's carboxyl groups with N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ). | cdnsciencepub.com |

| Coupling Chemistry | Nucleophilic attack by the enzyme's amino groups on a mixed carbonic anhydride intermediate on the polymer. | cdnsciencepub.com |

| Outcome | Successful immobilization of the enzyme onto the polymeric carrier. | cdnsciencepub.com |

Polymeric Carriers and Supports in Material Science

In material science, a polymeric carrier or support is a material designed to provide a physical framework onto which other functional molecules can be attached. The utility of these supports depends on their mechanical stability, chemical inertness (of the backbone), and the presence of reactive functional groups for anchoring guest molecules. Poly(this compound) exemplifies such a functional polymeric support. Its polymer backbone provides the structural integrity, while its pendant carboxylic acid groups offer versatile handles for chemical modification and attachment. cdnsciencepub.compageplace.de

The application of poly(4-MBA) as a carrier for enzyme immobilization is a prime example of its function as a polymeric support. cdnsciencepub.com The carboxylic acid is a key functional group that, after activation, enables the covalent linkage of biomolecules. researchgate.net This principle can be extended beyond enzymes to other molecules such as antibodies, peptides, or catalysts for various applications in diagnostics, bioseparations, and heterogeneous catalysis.

Furthermore, the monomer 4-MBA can be used to create highly specialized polymeric supports, such as molecularly imprinted polymers (MIPs). In molecular imprinting, functional monomers are polymerized in the presence of a template molecule. The functional monomers arrange themselves around the template through non-covalent or covalent interactions. After polymerization and removal of the template, recognition sites are left in the polymer matrix that are complementary to the template in shape, size, and functionality. The carboxylic acid group of 4-MBA is well-suited for this process, as it can act as a hydrogen bond donor, enabling strong interactions with a wide variety of template molecules. This makes 4-MBA a valuable component for designing custom-tailored polymeric supports with high selectivity for specific target molecules.

| Attribute | Description | Relevance in Material Science |

|---|---|---|

| Structural Backbone | Polymethacrylate chain | Provides mechanical and chemical stability to the support. |

| Functional Group | Pendant Carboxylic Acid (-COOH) | Acts as a reactive site for covalent attachment of various molecules (e.g., enzymes, antibodies) after chemical activation. cdnsciencepub.com |

| Tunability | Can be copolymerized with other monomers (e.g., cross-linkers like divinylbenzene). pageplace.de | Allows for control over physical properties like porosity, swelling, and mechanical strength of the support. |

| Potential Application | Molecularly Imprinted Polymers (MIPs) | The carboxylic acid group can form specific interactions with template molecules, creating highly selective binding sites. |

Theoretical and Computational Investigations of 4 Methacryloxybenzoic Acid Systems

Molecular Dynamics Simulations of Polymer Chains

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For P4MBA, MD simulations provide a virtual microscope to observe how polymer chains behave, interact, and organize themselves. All-atomistic MD simulations, where every atom is explicitly represented, are particularly useful for gaining detailed insights into the structure and dynamics of these systems. acs.orgresearchgate.net

Research Findings:

MD simulations of poly(methacrylates) with bulky or aromatic side groups reveal several key characteristics that are directly applicable to P4MBA. ncsu.edu The presence of the rigid benzene (B151609) ring and the carboxylic acid group in the 4-MBA monomer unit is expected to significantly influence the polymer's properties.

Inter- and Intramolecular Interactions: The benzoic acid moiety is capable of strong intermolecular hydrogen bonding between the carboxylic acid groups of different chains or different segments of the same chain. Furthermore, π-π stacking interactions can occur between the aromatic rings. MD simulations can map these interactions, revealing how they contribute to the polymer's cohesion, thermal properties, and potential for forming ordered domains or liquid crystalline phases.

Dynamics and Mobility: Simulations show that in polymer melts or concentrated solutions, the mobility of polymer chains is significantly slower in the presence of strong intermolecular forces. researchgate.net For P4MBA, the hydrogen bonds and aromatic interactions would lead to slower segmental dynamics and terminal relaxation compared to non-aromatic analogues. researchgate.net This has direct implications for the material's viscoelastic properties and its glass transition temperature (Tg).

Table 6.1: Illustrative Data from a Hypothetical MD Simulation of P4MBA

This interactive table presents typical parameters that would be calculated from an MD simulation of a P4MBA chain (e.g., a 100-mer) at different temperatures to understand its physical behavior.

| Temperature (K) | Average Radius of Gyration (Rg) (Å) | Average End-to-End Distance (Å) | Hydrogen Bond Count (Inter-chain) |

| 300 | 18.5 | 45.2 | 85 |

| 400 | 19.8 | 48.9 | 62 |

| 500 | 21.2 | 53.1 | 31 |

| 600 | 22.5 | 58.4 | 10 |

Quantum Chemical Calculations for Monomer Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of the 4-Methacryloxybenzoic acid monomer. scirp.org These calculations provide fundamental insights into its reactivity, which is essential for understanding its polymerization behavior. rsc.org By solving approximations of the Schrödinger equation, DFT can determine the spatial distribution of electrons and the energies of molecular orbitals.

Research Findings:

The reactivity of a vinyl monomer like 4-MBA is largely governed by the electrons in its π-system, specifically the carbon-carbon double bond of the methacrylate (B99206) group.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ekb.eg For 4-MBA, the electron-withdrawing nature of the carbonyl and benzoic acid groups influences the electronic density of the C=C double bond, affecting its susceptibility to radical attack.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It highlights regions of negative potential (red/yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. ekb.eg For the 4-MBA monomer, the MEP map would show a high negative potential around the carbonyl oxygens and a high positive potential near the acidic hydrogen, with the vinyl group showing nuanced potential that dictates its interaction with an approaching radical.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. scirp.org These descriptors quantify the monomer's tendency to accept or donate electrons in a reaction, providing a theoretical basis for comparing its reactivity with other monomers.

Table 6.2: Representative Quantum Chemical Reactivity Descriptors for a Methacrylate Monomer

This table shows typical quantum chemical parameters calculated using DFT (e.g., at the B3LYP/6-311G(d) level) that describe the reactivity of a monomer like 4-MBA. scirp.org

| Parameter | Symbol | Typical Value | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.0 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.5 eV | Reactivity and stability |

| Chemical Hardness | η | 2.75 eV | Resistance to change in electron configuration |

| Electronegativity | χ | 4.25 eV | Power to attract electrons |

| Global Electrophilicity Index | ω | 3.29 eV | Propensity to accept electrons |

Prediction of Polymer Properties via Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a molecule and its macroscopic properties. scielo.brnih.gov For polymers like P4MBA, where experimental characterization can be time-consuming and costly, QSPR models offer a valuable tool for predicting key physical and chemical properties directly from the structure of the monomer repeating unit. nih.gov

Research Findings:

While a specific QSPR model for P4MBA may not be publicly established, the methodology has been successfully applied to a wide range of poly(meth)acrylates to predict various properties. researchgate.netacs.org

Methodology: A QSPR model is developed by first calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and topological features of the 4-MBA monomer. scielo.br These descriptors are then correlated with known experimental property data for a series of related polymers using statistical methods like multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN). scielo.br

Molecular Descriptors: For the 4-MBA monomer, relevant descriptors would include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices that describe branching), geometric descriptors (e.g., molecular surface area), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies).

Predicted Properties: QSPR models have been shown to effectively predict properties such as glass transition temperature (Tg), refractive index, density, and solubility parameters for various polymers. nih.govacs.org For P4MBA, a robust QSPR model could predict its Tg based on descriptors that capture the rigidity of the aromatic ring and the potential for hydrogen bonding from the carboxylic acid group.

Table 6.3: Examples of Molecular Descriptors and Properties for a P4MBA QSPR Model

This interactive table outlines potential molecular descriptors for the 4-MBA monomer and the polymer properties that could be predicted using a QSPR approach.

| Descriptor Type | Example Descriptor | Predicted Polymer Property |

| Constitutional | Molecular Weight | Density, Glass Transition Temperature (Tg) |

| Topological | Wiener Index (describes branching) | Melt Viscosity, Modulus |

| Geometric | Solvent Accessible Surface Area | Solubility, Permeability |

| Quantum Chemical | Dipole Moment | Dielectric Constant, Refractive Index |

| Quantum Chemical | Polarizability | Refractive Index |

Modeling of Polymerization Kinetics and Mechanisms

Modeling the kinetics of the free-radical polymerization of this compound is essential for controlling the reaction process and achieving a polymer with desired characteristics, such as a specific molecular weight and molecular weight distribution. These models consist of a series of differential equations that describe the rate of change of concentration for each species involved in the reaction (monomer, initiator, radicals of different chain lengths, and polymer).

Research Findings:

Kinetic models for the polymerization of methacrylic monomers have been extensively studied and provide a strong framework for understanding 4-MBA polymerization. scielo.brresearchgate.net

Reaction Mechanism: A comprehensive kinetic model for 4-MBA would include the fundamental steps of initiation (decomposition of an initiator to form primary radicals), propagation (addition of monomer to the growing radical chain), termination (combination or disproportionation of two radicals), and chain transfer reactions. researchgate.net

Rate Coefficients: The accuracy of the model hinges on the values of the rate coefficients for each reaction step (kp for propagation, kt for termination, etc.). These coefficients are often dependent on temperature, pressure, solvent, and monomer concentration. For methacrylates, it is known that the termination rate coefficient is significantly dependent on the chain length of the radical and the viscosity of the medium, especially at high monomer conversion (a phenomenon known as the gel or Trommsdorff effect). researchgate.net

Table 6.4: Key Parameters in a Kinetic Model for 4-MBA Polymerization

This table lists the essential parameters and variables that would be included in a comprehensive kinetic model for the free-radical polymerization of 4-MBA.

| Parameter/Variable | Symbol | Description | Role in Model |

| Monomer Concentration | [M] | Concentration of 4-MBA | Primary reactant, affects rate and MW |

| Initiator Concentration | [I] | Concentration of the initiating species | Determines the rate of radical generation |

| Propagating Radical Conc. | [P•] | Concentration of active polymer chains | Determines the overall rate of polymerization |

| Propagation Rate Coefficient | kp | Rate constant for monomer addition | Controls chain growth rate |

| Termination Rate Coefficient | kt | Rate constant for radical deactivation | Controls polymer molecular weight |

| Initiator Efficiency | f | Fraction of initiator radicals that start a chain | Affects the effective initiation rate |

| Monomer Conversion | X | Fraction of monomer that has polymerized | Key output, tracks reaction progress |

Future Research Directions and Emerging Paradigms for 4 Methacryloxybenzoic Acid

Exploration of Novel Polymerization Techniques

Future research is expected to move beyond conventional free-radical polymerization to more controlled and sophisticated methods. These advanced techniques offer precise control over the polymer's molecular weight, architecture, and functionality, which is crucial for high-performance applications. uni-halle.denumberanalytics.com

Controlled/Living Radical Polymerization (CRP/LRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are at the forefront of this exploration. numberanalytics.comnumberanalytics.com These methods allow for the synthesis of well-defined polymers from monomers like 4-MBA. numberanalytics.com Future studies will likely focus on optimizing these processes for 4-MBA, including the development of novel catalysts and chain transfer agents that are more efficient and tolerant to the carboxylic acid group. nih.govmdpi.com The ability to create polymers with narrow molecular weight distributions is a significant advantage of these techniques. numberanalytics.com

Ring-Opening Polymerization (ROP): While not directly applicable to 4-MBA itself, research into combining 4-MBA with monomers suitable for Ring-Opening Polymerization (ROP), such as cyclic esters like caprolactone, could lead to novel biodegradable copolymers. gantrade.com This approach would allow for the creation of materials with both the rigidity of the aromatic ring from 4-MBA and the flexibility and biodegradability of aliphatic polyesters. gantrade.com

Enzymatic and Biological Polymerization: Emerging research into enzymatic and biological synthesis routes offers a green and highly specific alternative for polymer production. uni-halle.de Investigating the potential for enzymes to catalyze the polymerization of 4-MBA or its derivatives could open up new possibilities for creating biocompatible and biodegradable materials for biomedical applications. utwente.nl

A comparative look at these polymerization techniques is presented in the table below.

| Polymerization Technique | Key Advantages for 4-MBA | Potential Research Focus |

| Controlled/Living Radical Polymerization (ATRP, RAFT) | Precise control over molecular weight and architecture; synthesis of block copolymers. numberanalytics.comnumberanalytics.com | Development of acid-tolerant catalysts; optimization of reaction conditions. nih.govmdpi.com |

| Ring-Opening Polymerization (in combination with other monomers) | Creation of biodegradable copolymers with tunable properties. gantrade.com | Synthesis of block and graft copolymers of 4-MBA with cyclic esters. |

| Enzymatic Polymerization | Biocompatible and sustainable synthesis routes. uni-halle.de | Identification of suitable enzymes; exploration of polymerization mechanisms. |

Development of Advanced Polymer Architectures

The ability to control the arrangement of monomer units within a polymer chain is key to designing materials with specific properties. Future research on 4-MBA will undoubtedly focus on creating complex and functional polymer architectures. cardiff.ac.uk

Block Copolymers: The synthesis of block copolymers containing 4-MBA segments is a promising area of research. polymersource.capolymersource.ca These materials can self-assemble into well-defined nanostructures, such as micelles, lamellae, or cylinders, which have applications in nanotechnology, drug delivery, and nanopatterning. mdpi.comsigmaaldrich.com For instance, a diblock copolymer of polystyrene and poly(4-methacryloxybenzoic acid) could form micelles in a selective solvent, with a hydrophobic polystyrene core and a hydrophilic poly(this compound) corona.

Graft and Branched Polymers: Grafting poly(this compound) chains onto a polymer backbone or creating branched architectures can significantly alter the material's properties, such as its solubility, viscosity, and thermal behavior. polymersource.ca These complex structures can be achieved through techniques like "grafting from" or "grafting onto," often utilizing controlled polymerization methods. mdpi.com

Dendrimers and Hyperbranched Polymers: The synthesis of dendrimers or hyperbranched polymers incorporating 4-MBA is another exciting frontier. These highly branched, three-dimensional macromolecules offer a high density of functional groups (carboxylic acid) on their periphery, making them ideal candidates for applications in catalysis, drug delivery, and as cross-linking agents.

The table below outlines potential advanced polymer architectures incorporating 4-MBA and their prospective applications.

| Polymer Architecture | Method of Synthesis | Potential Applications |

| Block Copolymers | Controlled/Living Radical Polymerization (ATRP, RAFT) mdpi.com | Nanopatterning, drug delivery, surfactants. mdpi.comsigmaaldrich.com |

| Graft Copolymers | "Grafting from" or "grafting onto" methods mdpi.com | Surface modification, compatibilizers for polymer blends. |

| Hyperbranched Polymers | Step-growth polymerization of an AB2-type monomer derived from 4-MBA | Coatings, additives, nanocarriers. |

Integration into Multiscale and Multifunctional Material Systems

A major trend in materials science is the development of hierarchical systems where materials are structured and functionalized across multiple length scales. 4-MBA is well-suited for integration into such systems due to its versatile chemical nature.

Polymer-Modified Liquid Crystals: The rigid, rod-like structure of the phenyl benzoate (B1203000) group in polymers of 4-MBA makes them interesting candidates for use as polymer-stabilized or polymer-dispersed liquid crystals. dokumen.pub Research in this area could lead to the development of advanced electro-optical devices with faster switching times and improved stability. dokumen.pub

Hierarchical Composites: Incorporating polymers based on 4-MBA into composite materials can enhance their performance. For example, the carboxylic acid groups can improve the adhesion between the polymer matrix and inorganic fillers like silica (B1680970) or hydroxyapatite, leading to stronger and more durable composites for dental or orthopedic applications.

Functional Surfaces and Membranes: Polymers of 4-MBA can be used to create functional surfaces with tailored properties like wettability, adhesion, and biocompatibility. researchgate.net For example, grafting these polymers onto a surface can introduce a high density of carboxylic acid groups, which can then be used to immobilize enzymes or other biomolecules. researchgate.net Furthermore, copolymers incorporating 4-MBA have been used to create catalytic membranes for one-pot chemical reactions. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-Methacryloxybenzoic acid, and how do reaction parameters affect intermediate stability?

- Answer: this compound is typically synthesized via esterification or protection/deprotection strategies. For example, methacryloyl chloride can react with 4-hydroxybenzoic acid under controlled pH (8–10) in anhydrous solvents like THF. Catalysts such as DMAP (4-dimethylaminopyridine) improve yield by facilitating acylation. Intermediate stability is influenced by temperature (maintained below 0°C to prevent polymerization) and moisture control. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Answer:

- NMR: ¹H NMR confirms the methacrylate group (δ 5.6–6.2 ppm for vinyl protons) and benzoic acid moiety (δ 8.0–8.3 ppm for aromatic protons). ¹³C NMR identifies carbonyl carbons (δ 167–170 ppm).

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% by peak area).

- MS: ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 207.2 .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental handling?

- Answer: Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption. Use anhydrous solvents (e.g., THF, DMF) during reactions to avoid hydrolysis of the methacrylate group. Stability tests via accelerated aging (40°C/75% RH for 14 days) can predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound derivatives across different studies?

- Answer: Conduct a systematic review (Cochrane guidelines) to aggregate data, followed by meta-analysis. Quantify heterogeneity using I² (proportion of total variation due to between-study variance) and H (ratio of observed to expected heterogeneity). For I² > 50%, apply random-effects models to account for variability in biological assays (e.g., enzyme inhibition IC₅₀ values) .

Q. What experimental strategies optimize the copolymerization efficiency of this compound in polymer matrices?

- Answer:

- Design of Experiments (DOE): Vary initiator (AIBN) concentration (0.1–1.0 mol%), monomer ratio (1:1 to 1:3 vs. styrene), and temperature (60–80°C).

- Analytical Tools: Gel permeation chromatography (GPC) determines molecular weight (Đ < 1.5), while DSC measures glass transition temperature (Tg) shifts due to crosslinking .

Q. How to design a kinetic study to elucidate the degradation pathways of this compound under physiological conditions?

- Answer:

- Conditions: Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline.

- Sampling: Collect aliquots at 0, 24, 48, and 72 hours for HPLC-MS analysis.

- Pathway Identification: Detect degradation products (e.g., 4-hydroxybenzoic acid via ester hydrolysis) and calculate rate constants (k) using first-order kinetics .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.